molecular formula C31H28O6 B11154628 8-methoxy-7'-[(pentamethylbenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione

8-methoxy-7'-[(pentamethylbenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B11154628
M. Wt: 496.5 g/mol
InChI Key: QOUAGZWTZUIRRP-UHFFFAOYSA-N
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Description

8-methoxy-7’-[(pentamethylbenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione is a synthetic organic compound that belongs to the class of bichromene derivatives

Preparation Methods

The synthesis of 8-methoxy-7’-[(pentamethylbenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group at the 8-position can be done using methanol and a suitable catalyst.

    Pentamethylbenzylation: The pentamethylbenzyl group can be introduced through a nucleophilic substitution reaction using pentamethylbenzyl chloride and a base.

    Final cyclization: The final step involves the cyclization to form the bichromene structure, which can be achieved under specific reaction conditions such as heating or using a catalyst.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

8-methoxy-7’-[(pentamethylbenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form dihydro derivatives.

    Substitution: The methoxy and pentamethylbenzyl groups can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Mechanism of Action

The mechanism of action of 8-methoxy-7’-[(pentamethylbenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

8-methoxy-7’-[(pentamethylbenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione can be compared with other similar compounds, such as:

The uniqueness of 8-methoxy-7’-[(pentamethylbenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C31H28O6

Molecular Weight

496.5 g/mol

IUPAC Name

8-methoxy-3-[2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-4-yl]chromen-2-one

InChI

InChI=1S/C31H28O6/c1-16-17(2)19(4)26(20(5)18(16)3)15-35-22-10-11-23-24(14-29(32)36-28(23)13-22)25-12-21-8-7-9-27(34-6)30(21)37-31(25)33/h7-14H,15H2,1-6H3

InChI Key

QOUAGZWTZUIRRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C(=CC=C5)OC)OC4=O)C)C

Origin of Product

United States

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